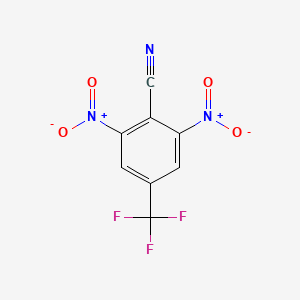

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

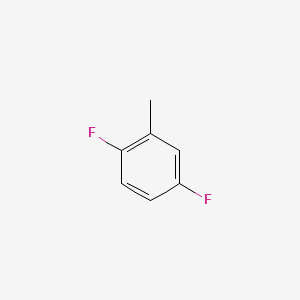

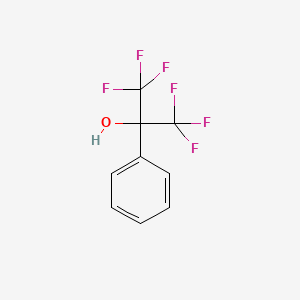

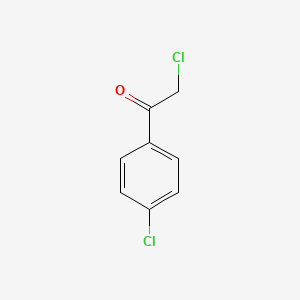

2,6-Dinitro-4-(trifluoromethyl)benzonitrile, also known as DNFB, is a highly reactive compound. It is a crystalline, yellow powder with a bitter taste and a faint odor of almonds. The molecular formula is C8H3F3N4O4 , and the molecular weight is 261.12 .

Synthesis Analysis

The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile has been described in a patent . The process involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meet the requirement of environmental protection, and is beneficial to the realization of industrial production .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The monoisotopic mass is 260.999725 Da .Physical And Chemical Properties Analysis

This compound is a crystalline, yellow powder with a bitter taste and a faint odor of almonds. It should be stored at 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

2,6-Dinitro-4-(trifluoromethyl)benzonitrile, being a compound with distinct chemical groups, plays a crucial role in various synthesis pathways. The compound's synthesis and its derivatives often involve complex mechanisms and are significant in the production of pharmaceuticals and other chemicals. For instance, it is involved in the synthesis of 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis processes emphasize the need for practical and environmentally benign methods, highlighting the importance of green chemistry (Qiu et al., 2009).

Environmental Chemistry and Degradation

The environmental chemistry of this compound and its derivatives, such as trifluralin, has been extensively studied. These studies are crucial for understanding the compound's environmental fate, degradation pathways, and potential impacts. The extensive research on dinitroaniline herbicides, including trifluralin, has revealed their degradation under sunlight, microbial, and chemical processes in various media. Understanding the environmental fate of such compounds is essential for assessing their environmental impact and for developing strategies for remediation and pollution control (Grover et al., 1997).

Biological Applications

In the biological realm, this compound and its derivatives have been found to have significant applications. For example, the compound is involved in the biodegradation of 2,4-and 2,6-dinitrotoluene, focusing on bioremediation of soil contaminated with explosive compounds. This highlights the compound's role in environmental biotechnology and its potential in remediating polluted sites (Zhao Bin, 2008).

Safety and Hazards

properties

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGGCAIQROQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326937 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35213-02-6 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.